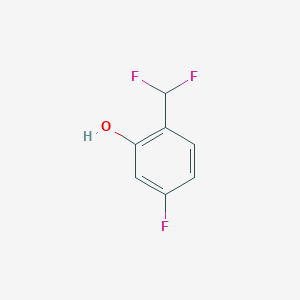

2-(Difluoromethyl)-5-fluorophenol

Description

Significance of Fluorine in Organic Synthesis and Chemical Biology

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry and drug development. tandfonline.comeurekaselect.com This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.comnih.gov These characteristics can significantly alter a molecule's physicochemical and biological properties. cas.cn

Strategically placing fluorine atoms can enhance a compound's metabolic stability, leading to a longer duration of action in the body. tandfonline.comnih.gov Fluorination can also increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govresearchgate.net Furthermore, the introduction of fluorine can influence a molecule's binding affinity to its biological target, potentially increasing its potency. tandfonline.comresearchgate.net It is estimated that over 20% of all pharmaceutical drugs contain at least one fluorine atom. cas.cn

The applications of organofluorine compounds extend beyond pharmaceuticals to agrochemicals, where they contribute to the development of new pesticides with improved efficacy and selectivity. nih.gov Fluorinated compounds are also crucial in materials science, finding use in the creation of fluoropolymers with enhanced thermal and chemical stability. worktribe.com

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increases stability by blocking sites of metabolism. | tandfonline.comnih.gov |

| Lipophilicity | Generally increases, potentially improving membrane permeability. | nih.govresearchgate.net |

| Binding Affinity | Can be enhanced, leading to increased potency. | tandfonline.comresearchgate.net |

| Acidity/Basicity (pKa) | Can be modulated by the strong electron-withdrawing nature of fluorine. | nih.gov |

Contextualization of Difluoromethyl and Fluorine Substituents in Phenolic Structures

Phenolic compounds are a large and important class of organic molecules characterized by a hydroxyl group attached to an aromatic ring. They are found in a wide variety of natural products and are known for their diverse biological activities. nih.gov The introduction of fluorine-containing substituents, such as a single fluorine atom or a difluoromethyl group (CHF2), into a phenolic structure can significantly modify its properties.

A fluorine substituent on the aromatic ring can influence the acidity of the phenolic hydroxyl group due to its strong electron-withdrawing nature. researchgate.net This can, in turn, affect how the molecule interacts with biological targets. The position of the fluorine atom is crucial and can lead to different biological outcomes.

The difluoromethyl group is of particular interest in drug design because it is considered a lipophilic hydrogen bond donor. acs.orgalfa-chemistry.com It can act as a bioisostere for more common functional groups like hydroxyl, thiol, or amine groups, but with the added benefit of increased metabolic stability. alfa-chemistry.comnih.gov The replacement of a methyl group with a difluoromethyl group can lead to a smaller increase in lipophilicity compared to a trifluoromethyl group, while also introducing hydrogen bonding capabilities. alfa-chemistry.com

In the context of 2-(Difluoromethyl)-5-fluorophenol, the presence of both a fluorine atom and a difluoromethyl group on the phenolic ring creates a unique combination of electronic and steric properties. The interplay between these two fluorine-containing substituents and the phenolic hydroxyl group is a key area for scientific investigation.

| Functional Group | Key Properties | Relevance to Phenolic Structures | Reference |

|---|---|---|---|

| Fluorine | High electronegativity, small size, strong C-F bond. | Influences acidity and binding interactions. | tandfonline.comresearchgate.net |

| Difluoromethyl (CHF2) | Lipophilic hydrogen bond donor, bioisostere of hydroxyl/thiol/amine groups, metabolically stable. | Can enhance binding affinity and improve metabolic stability. | acs.orgalfa-chemistry.comnih.gov |

| Phenolic Hydroxyl (-OH) | Hydrogen bond donor and acceptor, acidic. | Crucial for many biological activities. | nih.gov |

Research Gaps and Opportunities in the Academic Study of this compound

While the individual contributions of fluorine and difluoromethyl groups to molecular properties are relatively well-understood, the specific compound this compound remains a subject with underexplored potential. A significant portion of the existing research on fluorinated compounds focuses on more common substitutions or different molecular scaffolds.

Furthermore, there is an opportunity to explore the synthesis of derivatives of this compound and evaluate their potential in various applications, including as building blocks for more complex molecules. For instance, fluorinated phenols are used as precursors in the synthesis of certain dyes and probes for bioimaging. nih.gov

The development of efficient and selective synthetic routes to this compound and its analogues is another area ripe for investigation. While general methods for the introduction of difluoromethyl groups exist, optimizing these for this specific phenolic structure could lead to more accessible and cost-effective production.

Finally, a comprehensive investigation into the biological activity of this compound is warranted. Screening this compound against a variety of biological targets could uncover novel therapeutic potential, leveraging the unique combination of its functional groups.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(difluoromethyl)-5-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFPJZKSFKOTRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Difluoromethyl 5 Fluorophenol and Its Analogs

Retrosynthetic Analysis for Fluorinated Phenols

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For fluorinated phenols such as 2-(difluoromethyl)-5-fluorophenol, this process involves strategically disconnecting the molecule into simpler, commercially available, or easily accessible starting materials. Key disconnections often focus on the carbon-fluorine and carbon-difluoromethyl bonds.

The analysis for this compound suggests several primary synthetic pathways:

Direct Difluoromethylation: This approach involves the introduction of a difluoromethyl group onto a pre-existing 5-fluorophenol skeleton. This is often a convergent and efficient strategy.

Strategic Fluorination: Conversely, one could start with a 2-(difluoromethyl)phenol (B1359066) intermediate and introduce the fluorine atom at the C5 position in a later step. This can be advantageous if the difluoromethylated phenol (B47542) is more readily available.

Convergent Fragment Coupling: This strategy involves the coupling of two fragments, one containing the fluorinated aromatic ring and the other bearing the difluoromethyl group. While versatile, this approach can be longer and less atom-economical.

The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the aromatic ring, and the compatibility of functional groups with the reaction conditions. For instance, planning a synthesis must consider the chemoselectivity of reactions, aiming to introduce reactive functional groups late in the sequence to avoid protection-deprotection steps. amazonaws.com

Direct Difluoromethylation of Phenolic Precursors

The direct introduction of a difluoromethyl group onto a phenolic precursor is a highly attractive and widely explored strategy. This can be achieved through nucleophilic, electrophilic, or radical-mediated pathways.

Nucleophilic Difluoromethylation Approaches

Nucleophilic difluoromethylation typically involves the reaction of a phenolate (B1203915) with a source of difluorocarbene (:CF2). The phenolate, being electron-rich, acts as the nucleophile that traps the electrophilic difluorocarbene. orgsyn.orgorgsyn.org

A common and practical source of difluorocarbene is sodium chlorodifluoroacetate (ClCF2CO2Na), which generates difluorocarbene upon heating. orgsyn.orgorgsyn.org This method is advantageous due to the reagent's stability, low toxicity, and commercial availability. orgsyn.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base to generate the phenolate. orgsyn.org

Another approach utilizes S-(difluoromethyl)sulfonium salts as difluorocarbene precursors. sci-hub.seacs.orgresearchgate.net These bench-stable reagents can efficiently difluoromethylate a wide variety of phenols in the presence of a base like lithium hydroxide. sci-hub.seacs.org The reaction proceeds under mild conditions and tolerates a broad range of functional groups. sci-hub.se

| Reagent | Conditions | Advantages |

| Sodium chlorodifluoroacetate | Heat, base (e.g., K2CO3), DMF | Readily available, stable, low toxicity orgsyn.orgorgsyn.org |

| S-(difluoromethyl)sulfonium salt | Base (e.g., LiOH), room temperature | Bench-stable, high yields, broad functional group tolerance sci-hub.seacs.org |

| Diethyl bromodifluoromethylphosphonate | Base, D2O for deuterated analogs | Facile introduction of OCF2D group nih.govrsc.org |

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation reagents offer an alternative pathway, particularly for substrates that are not amenable to nucleophilic conditions. These reagents act as a source of an "electrophilic" difluoromethyl unit.

One notable reagent is the stable, electrophilic difluoromethylated sulfonium (B1226848) ylide, which can be synthesized from 4-nitrophenyl (difluoromethyl)thioether and dimethyl diazomalonate. researchgate.net This reagent allows for the difluoromethylation of alcohols under mild conditions with good functional group tolerance. researchgate.net

Another approach involves the use of (phenylsulfonyl)difluoromethylating reagents. nih.gov A recently developed dibenzothiophenium salt has proven to be a versatile and bench-stable reagent for the electrophilic (phenylsulfonyl)difluoromethylation of various nucleophiles, including phenols. nih.gov

| Reagent Class | Example Reagent | Key Features |

| Sulfonium Ylides | Difluoromethyl-(4-nitrophenyl)-bis(carbomethoxy)methylide sulfonium ylide | Stable, allows for mild reaction conditions researchgate.net |

| (Phenylsulfonyl)difluoromethylating Reagents | Dibenzothiophenium salt | Bench-stable, air- and moisture-tolerant nih.gov |

Radical-Mediated Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful tool for C-H functionalization. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H), which can then be added to an aromatic ring.

Various precursors can generate the •CF2H radical under photoredox catalysis or other radical initiation conditions. researchgate.net For instance, zinc difluoromethanesulfinate (Zn(SO2CF2H)2), also known as DFMS, is an easily prepared, air-stable powder that serves as an excellent source of the difluoromethyl radical. nih.gov This reagent has been successfully used for the direct difluoromethylation of heteroarenes and other substrates. nih.gov

Photocatalytic methods using reagents like bromodifluoroacetic acid in the presence of an iridium-based photocatalyst have also been developed for the difluoromethylation of phenols. researchgate.netmdpi.com

| Radical Source | Initiation Method | Substrate Scope |

| Zinc difluoromethanesulfinate (DFMS) | Thermal or photochemical | Heteroarenes, thiols nih.gov |

| Bromodifluoroacetic acid | Photoredox catalysis (e.g., Ir(ppy)3) | Phenols, thiophenols researchgate.netmdpi.com |

| Sodium difluoromethane (B1196922) sulfonate | Organic photoredox catalysis | Heterocycles nih.gov |

Strategic Fluorination of Difluoromethylated Phenol Intermediates

An alternative synthetic route involves the late-stage fluorination of a difluoromethylated phenol intermediate. This strategy is particularly useful when the desired fluorination pattern is not easily accessible from commercially available starting materials.

Electrophilic Fluorination Methodologies

Electrophilic fluorination is a common method for introducing a fluorine atom onto an aromatic ring. wikipedia.org This involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source ("F+"). wikipedia.org

A variety of N-F reagents have been developed for this purpose, as they are generally more stable and safer to handle than other electrophilic fluorinating agents. wikipedia.org Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edu

The regioselectivity of electrophilic fluorination on substituted phenols can be influenced by both electronic and steric factors. Directing groups can be employed to achieve site-selective C-H fluorination. acs.org For instance, a removable 2-pyridyloxy directing group can facilitate ortho-fluorination of phenols. acs.org

| Reagent | Key Characteristics | Applications |

| N-Fluorobenzenesulfonimide (NFSI) | Mild, large substrate scope | Fluorination of indoles, arenes brynmawr.edu |

| Selectfluor® | Cationic, highly reactive | Fluorination of enol ethers, glycals wikipedia.org |

| N-Fluoro-2,4,6-trimethylpyridinium triflate | Used with Pd-catalysis | ortho-Fluorination of protected benzylamines acs.org |

The choice of fluorinating agent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding side reactions such as dearomatization, which can be a significant issue with highly activated substrates like phenols. wikipedia.org

Nucleophilic Fluorination Techniques

Nucleophilic fluorination represents a direct approach to introduce fluorine into a molecule. In the context of synthesizing difluoromethylated phenols, this often involves the reaction of a phenoxide with a difluorocarbene precursor.

A facile and practical method for the difluoromethylation of a wide array of phenols involves the use of a bench-stable S-(difluoromethyl)sulfonium salt as a difluorocarbene precursor. orgsyn.orgsci-hub.se This reaction proceeds in the presence of a base, such as lithium hydroxide, to convert phenols into their corresponding aryl difluoromethyl ethers in good to excellent yields. orgsyn.org The reaction is tolerant of a diverse range of functional groups on the phenol, including both electron-donating and electron-withdrawing substituents. nih.gov For instance, phenols with nitro, sulfone, ester, and aldehyde groups are readily difluoromethylated. nih.gov The general mechanism is believed to involve the generation of difluorocarbene, which is then trapped by the nucleophilic phenoxide. uea.ac.uk

Another widely used and operationally simple method for the synthesis of aryl difluoromethyl ethers is the decarboxylative approach using sodium chlorodifluoroacetate (ClCF2COONa). orgsyn.orguea.ac.uk This reagent is commercially available, stable under ambient conditions, and possesses low toxicity. uea.ac.ukrsc.org The thermal decarboxylation of sodium chlorodifluoroacetate generates difluorocarbene, which subsequently reacts with a phenol under basic conditions to yield the desired aryl difluoromethyl ether. uea.ac.uk This method is not only efficient for O-difluoromethylation but can also be applied to the difluoromethylation of other heteroatoms like nitrogen, sulfur, and selenium. rsc.org

The following table summarizes the scope of phenol difluoromethylation using a sulfonium salt precursor.

| Phenol Derivative | Product | Yield (%) |

| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 85 |

| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 92 |

| Methyl 4-hydroxybenzoate | Methyl 4-(difluoromethoxy)benzoate | 88 |

| 4-Hydroxybenzaldehyde | 4-(Difluoromethoxy)benzaldehyde | 85 |

| 4-Bromophenol | 1-Bromo-4-(difluoromethoxy)benzene | 89 |

| Data sourced from a study on the difluoromethylation of phenols using an S-(difluoromethyl)sulfonium salt. nih.gov |

Catalysis in the Synthesis of this compound

Catalytic methods offer powerful and efficient pathways for the synthesis of complex molecules like this compound, often with high selectivity and under mild conditions. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Palladium, Nickel)

Transition metals play a crucial role in facilitating the formation of carbon-difluoromethyl bonds. nih.govnih.gov

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for difluoromethylation. A notable strategy involves the nickel-catalyzed Suzuki cross-coupling of aryloxydifluoromethyl bromides with arylboronic acids, leading to the efficient synthesis of aryldifluoromethyl aryl ethers. researchgate.netrsc.orgnih.gov This method is characterized by its use of easily accessible starting materials and tolerance for various functional groups under mild conditions. researchgate.netrsc.org Another significant advancement is the nickel-catalyzed cross-electrophile coupling of (hetero)aryl bromides with difluoromethyl 2-pyridyl sulfone, a crystalline and sustainably sourced reagent. nih.gov This reaction proceeds under mild conditions and is applicable to a wide range of heteroaryl bromides, demonstrating its utility in the synthesis of complex molecules. nih.gov Furthermore, nickel catalysis enables the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF2H), an inexpensive industrial raw material. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are effective for the difluoromethylation of various aryl halides. researchgate.net For instance, a range of heteroaryl chlorides, bromides, and iodides can be efficiently difluoromethylated under mild palladium-catalyzed conditions. researchgate.net A direct palladium-catalyzed method has been developed for the coupling of ClCF2H with arylboronic acids and esters to produce difluoromethylated arenes with high efficiency and a broad substrate scope. nih.gov Mechanistic studies suggest the involvement of a palladium difluorocarbene intermediate in this transformation. nih.gov Additionally, directing-group-assisted para C-H functionalization of phenol derivatives has been achieved using palladium catalysis, offering a route to regioselectively modify the phenol ring.

Copper-Catalyzed Reactions: Copper-catalyzed methods are also prominent in difluoromethylation chemistry. An efficient protocol for the direct C(sp)-H difluoromethylation of terminal alkynes using a (difluoromethyl)zinc reagent and a copper catalyst has been developed. sci-hub.se While not directly applied to phenols, this showcases copper's ability to facilitate C-CF2H bond formation. Copper catalysis has also been employed in the difluoroalkylation of indoles and coumarins. For example, a copper-catalyzed radical cascade cyclization of propargylamide-substituted indoles with ethyl iododifluoroacetate (ICF2CO2Et) has been described. Although direct copper-catalyzed difluoromethylation of the phenol ring is less common, the functionalization of phenol derivatives containing other reactive handles via copper catalysis is a viable strategy.

The table below illustrates the scope of a nickel-catalyzed difluoromethylation of aryl bromides.

| Aryl Bromide | Difluoromethylating Agent | Catalyst System | Product | Yield (%) |

| 4-Bromoanisole | Difluoromethyl 2-pyridyl sulfone | NiCl2(glyme)/dtbbpy/Zn | 4-Anisole-CF2H | 75 |

| 2-Bromopyridine | Difluoromethyl 2-pyridyl sulfone | NiCl2(glyme)/dtbbpy/Zn | 2-Pyridyl-CF2H | 81 |

| 5-Bromoindole | Difluoromethyl 2-pyridyl sulfone | NiCl2(glyme)/dtbbpy/Zn | 5-Indolyl-CF2H | 65 |

| 3-Bromothiophene | Difluoromethyl 2-pyridyl sulfone | NiCl2(glyme)/dtbbpy/Zn | 3-Thienyl-CF2H | 70 |

| Data adapted from a study on nickel-catalyzed cross-electrophile coupling. nih.gov |

Organocatalytic and Biocatalytic Approaches

Organocatalysis: Organocatalysis provides a metal-free alternative for difluoromethylation. An organic Lewis base, such as a Schwesinger superbase, can activate the Si-CF2H bond of (trimethylsilyl)difluoromethane (TMSCF2H) to initiate the difluoromethylation of aldehydes and ketones under very mild conditions. nih.gov Photocatalytic methods, often employing organic dyes as catalysts, have also been developed for the direct C-H difluoromethylation of heterocycles using reagents like sodium difluoromethanesulfinate (CF2HSO2Na) and oxygen as a green oxidant. This approach avoids the need for pre-functionalization of the substrate. Another strategy involves the photolytic generation of difluoromethyl radicals from [bis(difluoroacetoxy)iodo]benzene, which can then functionalize various heteroarenes. nih.gov

Biocatalysis: The use of enzymes for the synthesis of fluorinated compounds is a growing field, prized for its high selectivity and environmentally benign conditions. nih.gov While direct enzymatic difluoromethylation of a phenol ring is not yet established, chemoenzymatic strategies are being developed to incorporate fluorine into complex molecules. researchgate.netrsc.org For instance, engineered polyketide synthases have been used to incorporate fluorinated extender units into polyketide scaffolds. researchgate.netrsc.org Enzymes like tyrosine phenol-lyases have been shown to catalyze the synthesis of 3-fluoro-L-tyrosine. Oxidoreductases, such as laccases, can transform various phenols, although their application in targeted C-H functionalization with fluorine is still under exploration. The development of microbial biocatalysts for the synthesis of aromatic compounds from renewable resources like D-glucose is a promising area of research. Integrating biocatalysis with traditional chemical transformations could expand the range of accessible fluorinated organic chemicals.

Scalability and Process Chemistry Considerations for Academic Production

The transition of a synthetic route from a small-scale laboratory experiment to a larger, academic-scale production requires careful consideration of several factors, including the cost and availability of reagents, operational simplicity, and reaction robustness.

Methods employing inexpensive and abundant starting materials are highly desirable for scale-up. For example, the use of chlorodifluoromethane (ClCF2H) as a difluoromethylating agent is advantageous due to its low cost. nih.gov Similarly, the use of sodium chlorodifluoroacetate as a difluorocarbene source is attractive for its stability, commercial availability in bulk, and mild toxicity. uea.ac.ukrsc.org A procedure for the difluoromethylation of 1-(3-chloro-4-hydroxyphenyl)ethan-1-one using this reagent has been successfully performed on an 8.8 mmol scale, yielding the product in 92% yield, demonstrating its potential for larger-scale synthesis. rsc.org

Furthermore, the development of robust synthetic methods that are amenable to decagram scale is crucial. For instance, an improved, scalable synthesis of the deoxyfluorination reagent PhenoFluor has been reported, which is important for making this reagent more accessible for larger-scale applications. The reaction conditions for this improved synthesis were optimized for a 25.0 g scale.

Ultimately, the choice of a synthetic strategy for the academic production of this compound and its analogs will depend on a balance of these factors, including reagent cost, reaction efficiency, and the ease of purification of the final product.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Difluoromethyl 5 Fluorophenol

Mechanistic Investigations of Difluoromethylation Reactions

The introduction of the difluoromethyl (CF2H) group is a key aspect of the synthesis and reactivity of 2-(difluoromethyl)-5-fluorophenol. The mechanisms of these difluoromethylation reactions, particularly concerning C-H activation and C-F bond formation, are of significant interest.

Radical Pathways in C-H Activation and Functionalization

While specific studies on the radical C-H functionalization of this compound are not extensively documented, the general principles of radical C-H activation in fluorinated organic molecules provide valuable insights. Radical-based methods are advantageous for the direct difluoromethylation of heterocycles and other aromatic systems. nih.gov These reactions often proceed through the generation of a difluoromethyl radical (•CF2H), which can then attack an activated C-H bond on the aromatic ring. rsc.orgacs.org The generation of this radical can be achieved through various methods, including the use of photocatalysis or radical initiators. nih.govacs.org

In the context of fluorinated phenols, the reactivity towards radical species is influenced by the electronic properties of the substituents. nih.gov The electron-withdrawing nature of the fluorine and difluoromethyl groups in this compound would affect the stability of any radical intermediates formed. The functionalization of C(sp³)–H bonds in fluorinated alcohols has been shown to proceed via a free-radical mediated domino reaction, highlighting the potential for radical pathways in related systems. acs.org

Concerted vs. Stepwise Mechanisms in C-F Bond Formation

The formation of carbon-fluorine bonds is a critical step in the synthesis of fluorinated compounds. These reactions can proceed through either concerted or stepwise mechanisms. nih.govacs.org In a concerted mechanism, bond breaking and bond making occur simultaneously in a single transition state. Conversely, a stepwise mechanism involves the formation of one or more intermediates. nih.govacs.org

For aromatic C-F bond formation, nucleophilic aromatic substitution (SNA_r) is a common pathway. youtube.com Traditional SNA_r reactions on electron-poor arenes proceed through a stepwise mechanism involving a Meisenheimer complex intermediate. youtube.comnih.gov However, for less activated or electron-rich arenes, a concerted nucleophilic aromatic substitution (CSNAr) has been proposed, which avoids the formation of a high-energy charged intermediate. nih.govacs.org The choice between a concerted and stepwise mechanism is influenced by the substrate's electronic properties, the nature of the nucleophile, and the reaction conditions. nih.govacs.orgyoutube.com Dual hydrodefluorination pathways, one involving hydridic attack and fluoride (B91410) abstraction and another proceeding through a benzyne (B1209423) intermediate, have been observed in the reaction of fluorobenzene (B45895) with a zirconium hydride complex. acs.org

Mechanistic Aspects of Phenolic Functional Group Transformations

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation and Reduction Pathways

The oxidation of fluorophenols can lead to the formation of quinone-like structures. kaibangchem.com The reaction often proceeds through the formation of a phenoxy radical intermediate after the abstraction of a hydrogen atom from the hydroxyl group by an oxidizing agent. kaibangchem.com The presence of electron-withdrawing fluorine atoms on the aromatic ring can influence the reactivity of the phenol (B47542) towards oxidation. kaibangchem.com While the electron-withdrawing nature of fluorine can make the ring less susceptible to direct electrophilic attack, it can also stabilize certain reaction intermediates. kaibangchem.com The reduction of the phenolic group is a less common transformation but can be achieved under specific conditions.

The reactivity of phenolic compounds towards free radicals is well-documented, with polyphenols generally being more efficient radical scavengers than monophenols. nih.gov The number and position of hydroxyl groups, as well as other substituents on the aromatic ring, determine the radical scavenging potential. nih.gov

Nucleophilic Substitution Reactions Involving Fluorine Atoms

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction for the functionalization of aryl halides. nih.gov In the context of this compound, the fluorine atom on the aromatic ring can be displaced by a variety of nucleophiles. The success of such reactions depends on the activation of the aromatic ring by electron-withdrawing groups. The difluoromethyl group at the ortho position and the fluorine atom at the meta position to the hydroxyl group influence the electronic density of the ring and thus its susceptibility to nucleophilic attack.

The thermal decomposition of N,N-dimethylformamide can be used to generate dimethylamine (B145610) in situ for nucleophilic aromatic substitution of aryl fluorides and chlorides. nih.gov This method has been shown to be tolerant of various functional groups. nih.gov Organic photoredox catalysis has also enabled the nucleophilic defluorination of unactivated fluoroarenes under mild conditions. nih.gov

Regioselectivity and Stereoselectivity in Synthetic Transformations

In nucleophilic aromatic substitution reactions, the position of the leaving group (the fluorine atom) relative to the activating groups is crucial. The difluoromethyl group ortho to the fluorine atom would provide significant activation for nucleophilic attack at that position.

Stereoselectivity becomes relevant when a new stereocenter is created during a reaction. While the parent molecule this compound is achiral, reactions at the difluoromethyl group or on the aromatic ring could potentially generate chiral products if appropriate chiral reagents or catalysts are used. The enantioselective installation of CF2H groups is a challenging but important area of research. acs.org

Below is a table summarizing the types of reactions and their general mechanistic features relevant to this compound.

| Reaction Type | Key Mechanistic Features | Relevant Functional Group(s) |

| Radical C-H Functionalization | Formation of difluoromethyl radical (•CF2H), attack at C-H bond. nih.govrsc.org | Aromatic Ring C-H |

| C-F Bond Formation | Concerted (CSNAr) or stepwise (SNA_r via Meisenheimer complex) pathways. nih.govacs.orgyoutube.com | Aromatic Ring C-F |

| Oxidation | Formation of phenoxy radical intermediate. kaibangchem.com | Phenolic -OH |

| Nucleophilic Aromatic Substitution | Attack of nucleophile on the aromatic ring, displacement of fluorine. nih.govnih.gov | Aromatic Ring C-F |

Influence of Fluorine and Difluoromethyl Groups on Reaction Kinetics

The reactivity of this compound is intricately modulated by the electronic properties of its substituents: the hydroxyl (-OH) group, the fluorine (-F) atom, and the difluoromethyl (-CHF₂) group. The interplay of their inductive and resonance effects governs the kinetic profiles of reactions occurring at both the aromatic ring and the phenolic hydroxyl group.

The hydroxyl group is a potent activating group that donates electron density to the aromatic ring primarily through a positive mesomeric or resonance effect (+M). This effect increases the nucleophilicity of the ring, making phenols highly susceptible to electrophilic aromatic substitution. byjus.comquora.com Conversely, both the fluorine atom and the difluoromethyl group are electron-withdrawing, which deactivates the ring.

The fluorine atom exhibits a dual electronic nature. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. However, it also possesses a positive resonance effect (+M) stemming from its lone pair electrons, which donates electron density back to the ring. In many scenarios, these two effects can nearly cancel each other out. The difluoromethyl group (-CHF₂) is a potent electron-withdrawing group, primarily due to the strong inductive effect of the two fluorine atoms. acs.org

Influence on Phenolic Reactivity and Acidity

This increased acidity has a profound impact on the kinetics of reactions involving the hydroxyl group, particularly those that proceed via the phenoxide ion. In base-mediated reactions, such as O-alkylation (Williamson ether synthesis) or certain nucleophilic substitutions, the rate of reaction is often dependent on the concentration of the more nucleophilic phenoxide anion. Since this compound is more acidic, it can be deprotonated more readily, leading to a higher effective concentration of the reactive phenoxide intermediate and, consequently, a faster reaction rate compared to less acidic phenols. Studies on similar systems have shown that phenols bearing electron-withdrawing groups react faster than those with electron-releasing groups in reactions like deoxyfluorination.

| Compound | pKa |

|---|---|

| Cyclohexanol | 16.0 |

| Phenol | 10.0 |

| 4-Fluorophenol (B42351) | 9.9 |

| 3-Fluorophenol | 9.3 |

| 2-Fluorophenol | 8.7 |

| 4-Nitrophenol | 7.2 |

This table illustrates the effect of electron-withdrawing substituents on the acidity of phenols. Data sourced from publicly available chemical data. ucla.eduucla.edu

Influence on Aromatic Ring Reactivity

For electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions), the kinetics are largely dictated by the electron density of the aromatic ring. The hydroxyl group is a strong activating ortho-, para-director, meaning it increases the rate of reaction and directs incoming electrophiles to the positions ortho and para to it. byjus.comlibretexts.org However, the fluorine and difluoromethyl groups are deactivating.

Conversely, for nucleophilic aromatic substitution (SₙAr), the presence of strong electron-withdrawing groups is essential for the reaction to proceed at a reasonable rate. masterorganicchemistry.comresearchgate.net These groups stabilize the negative charge of the Meisenheimer complex intermediate, thereby lowering the activation energy of the reaction. While the hydroxyl group itself is not suitable for SₙAr, if it were converted to a better leaving group, the -F and -CHF₂ substituents, particularly when positioned ortho or para to the leaving group, would kinetically facilitate the substitution by a strong nucleophile. masterorganicchemistry.com

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OH | -0.37 | Strongly Electron-Donating |

| -F | +0.06 | Weakly Electron-Withdrawing |

| -Cl | +0.23 | Electron-Withdrawing |

| -CF₃ | +0.54 | Strongly Electron-Withdrawing |

| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing |

This table provides Hammett constants (para) for various substituents, quantifying their electron-donating or electron-withdrawing strength. A positive value indicates an electron-withdrawing effect that deactivates the ring for electrophilic substitution. While a specific value for -CHF₂ is not listed, it is understood to be strongly electron-withdrawing, intermediate between -Cl and -CF₃. Data compiled from established physical organic chemistry sources.

Computational and Theoretical Chemistry Approaches in the Study of 2 Difluoromethyl 5 Fluorophenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of organic molecules due to its balance of computational cost and accuracy. aps.org For 2-(Difluoromethyl)-5-fluorophenol, DFT calculations are used to optimize the molecular geometry and to analyze its electronic structure and chemical reactivity. imist.ma

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. imist.ma A smaller energy gap suggests higher reactivity. imist.ma

| Calculated Parameter | Significance for this compound | Illustrative Example Value (p-fluorophenol) imist.ma |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability. | -6.5756 eV |

| LUMO Energy | Indicates electron-accepting ability. | -0.8592 eV |

| Energy Gap (ΔE) | Correlates with chemical reactivity and stability. | 5.7164 eV |

| Dipole Moment | Measures polarity of the molecule. | -45.634 D |

| Electrophilicity Index (ω) | Quantifies the ability to act as an electrophile. | 1.1572 eV |

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without the use of empirical parameters. These methods are computationally more intensive than DFT but can provide higher accuracy for certain properties, serving as a benchmark for other computational techniques.

For this compound, ab initio calculations would be valuable for obtaining highly accurate predictions of its geometry, vibrational frequencies, and thermochemical properties. For example, detailed studies on related molecules like 2-fluoro-4,6-dinitrophenol have utilized methods like MP2 to investigate molecular structure and vibrational spectra with high precision. researchgate.net These high-accuracy predictions are crucial for validating experimental data and for building a precise understanding of the molecule's fundamental characteristics.

Molecular Interactions and Conformational Analysis

The biological and chemical activity of a molecule is heavily dependent on its three-dimensional shape and its ability to interact with other molecules. Computational methods are essential for exploring these aspects.

The difluoromethyl (CF₂H) group is increasingly recognized as a unique functional group that can act as a hydrogen bond donor. jst.go.jp This capability is significant because it allows the CF₂H group to serve as a lipophilic bioisostere for traditional hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups. nih.govalfa-chemistry.com The hydrogen on the difluoromethyl group is acidified by the two adjacent electron-withdrawing fluorine atoms, enabling it to form weak to moderate C–H···O hydrogen bonds. nih.gov

Computational studies, supported by experimental evidence from NMR and IR spectroscopy, have been used to investigate these interactions. chemistryviews.org Quantum chemical calculations on model systems show that the bonding energy of a CF₂H···O interaction can be significant, comparable in some cases to conventional hydrogen bonds. chemistryviews.org For this compound, this hydrogen-bonding capacity could play a crucial role in its interactions with biological targets or in its self-assembly in the solid state. Research has found that the difluoromethyl group's hydrogen bond donor strength is similar to that of thiophenol or aniline (B41778), though not as strong as a hydroxyl group. nih.govh1.co

| Functional Group | Hydrogen Bond Donor Capability | Comparison with Difluoromethyl (CF₂H) |

|---|---|---|

| Hydroxyl (-OH) | Strong | CF₂H is a weaker H-bond donor. nih.govh1.co |

| Thiol (-SH) | Moderate | CF₂H is comparable. nih.govalfa-chemistry.com |

| Amine (-NH) | Moderate | CF₂H is comparable. nih.govalfa-chemistry.com |

| Methyl (-CH₃) | Very Weak / None | CF₂H is a significantly stronger H-bond donor. chemistryviews.org |

Due to the presence of rotatable bonds, particularly around the difluoromethyl group and the hydroxyl group, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them.

Computational chemists map the conformational landscape by systematically rotating key dihedral angles and calculating the potential energy at each point. mdpi.commdpi.com This process generates a potential energy surface, from which low-energy conformers (minima) can be identified. mdpi.com Each of these stable conformers is then subjected to full geometry optimization and energy minimization using methods like DFT. mdpi.com The relative energies of the conformers allow for the calculation of their expected population distribution at a given temperature. Such analyses have been performed on other fluorinated molecules, revealing that subtle interactions, including intramolecular hydrogen bonding and steric repulsion, dictate the preferred shape. mdpi.comrsc.org For this compound, the orientation of the C-H bond of the difluoromethyl group and the O-H bond of the phenol (B47542) relative to the aromatic ring and each other would be the primary determinants of its conformational preferences.

These substituent effects can be quantified computationally by calculating properties such as the pKa and the molecular dipole moment. The increase in acidity is due to the inductive effect (-I) of the electronegative fluorine atoms, which stabilizes the resulting phenoxide anion. libretexts.org While halogens can also exert a resonance-donating effect (+R), the inductive effect is typically dominant in determining the acidity of phenols. quora.comstackexchange.com Computational studies can dissect these competing effects to predict the net impact on the molecule's properties. For example, the pKa values of various substituted phenols have been correlated with calculated electronic parameters. stackexchange.com Similarly, the molecular dipole moment, a measure of polarity, can be accurately calculated, providing insight into the molecule's solubility and intermolecular interactions. imist.ma

| Substituent | Position | Electronic Effect | Expected Impact on Acidity (pKa) |

|---|---|---|---|

| -F | meta (position 5) | Strong Inductive Withdrawal (-I), Weak Resonance Donation (+R) | Increases acidity (lowers pKa) primarily through the -I effect. stackexchange.com |

| -CF₂H | ortho (position 2) | Strong Inductive Withdrawal (-I) | Significantly increases acidity (lowers pKa) by stabilizing the phenoxide anion. libretexts.org |

Predictive Modeling for Novel Fluorinated Compounds

Predictive modeling in computational chemistry plays a crucial role in the rational design of novel fluorinated compounds by forecasting their physicochemical properties, biological activity, and potential toxicity. For a specific molecule like this compound, these models leverage its distinct structural features—the phenolic hydroxyl group, the fluorine atom at the 5-position, and the difluoromethyl group at the 2-position—to estimate its behavior. The difluoromethyl group (CF2H) is of particular interest as it can act as a lipophilic hydrogen bond donor and is considered a bioisostere of hydroxyl, thiol, or amino groups, properties that significantly influence molecular interactions and metabolic stability researchgate.netresearchgate.net.

Computational models for fluorinated phenols often employ quantum chemical calculations, such as Density Functional Theory (DFT), to derive various molecular descriptors. These descriptors, which can include electronic properties (e.g., HOMO/LUMO energies, Mulliken charges), steric factors, and lipophilicity (logP), form the basis for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models researchgate.netscienceopen.com. These models establish mathematical relationships between the chemical structure and a specific biological activity or physical property. For instance, the introduction of fluorine atoms can affect bioavailability, metabolic stability, and interactions with biological targets smolecule.com.

By analyzing compounds with similar fluorinated phenol scaffolds, researchers can build robust predictive models. These models can then be used to forecast the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards candidates with the most promising profiles. The unique electronic properties conferred by the fluorine and difluoromethyl substituents are key parameters in these predictive models, influencing everything from receptor binding affinity to metabolic pathways mdpi.com.

Structure-Activity Relationship (SAR) Derivation for Fluorine Substitution

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. For this compound, SAR derivation would focus on understanding how the fluorine and difluoromethyl substituents influence its interaction with a biological target. The substitution of hydrogen with fluorine is a common strategy in drug design to modulate a molecule's properties smolecule.comnih.gov. The addition of fluorine and hydroxyl groups to aromatic compounds can, in some cases, increase their biological effect nih.gov.

Computational approaches to SAR involve the systematic in silico modification of the lead compound, this compound, and the subsequent evaluation of the virtual analogues. For example, the position of the fluorine atom on the phenyl ring could be varied, or the difluoromethyl group could be replaced with other fluorinated alkyl groups (e.g., trifluoromethyl, monofluoromethyl) to observe the predicted impact on activity. The trifluoromethyl group, for instance, is known to increase lipophilicity and metabolic stability mdpi.com.

The following interactive data table illustrates a hypothetical SAR study for derivatives of this compound, showing how modifications to the fluorination pattern might affect a hypothetical receptor binding affinity (IC50).

| Compound | R1 | R2 | R3 | R4 | Predicted IC50 (nM) | Notes |

| This compound | CF2H | H | H | F | 50 | Lead Compound |

| Analog 1 | CF2H | H | F | H | 75 | Fluorine at C4 decreases activity |

| Analog 2 | CF2H | F | H | H | 60 | Fluorine at C3 has minor impact |

| Analog 3 | CF3 | H | H | F | 40 | Trifluoromethyl group improves activity |

| Analog 4 | H | H | H | F | 200 | Removal of difluoromethyl group significantly reduces activity |

| Analog 5 | CF2H | H | H | Cl | 55 | Chlorine substitution has similar effect to fluorine |

This table presents hypothetical data for illustrative purposes.

These predictive SAR studies help in building a comprehensive understanding of the pharmacophore, guiding the design of more potent and selective analogues.

Virtual Screening and Ligand Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govrsc.orgbiorxiv.org. For a compound like this compound, this scaffold can be used as a query in similarity searches or as a fragment for de novo drug design.

In a typical virtual screening workflow, a library of compounds is docked into the binding site of a target protein. The docking software predicts the preferred orientation of the ligand in the binding site and estimates the binding affinity, often expressed as a docking score biorxiv.org. Molecules with favorable docking scores are then selected for further investigation. The difluoromethyl group of this compound could be crucial in this context, potentially forming key hydrogen bonds or hydrophobic interactions within the target's active site researchgate.net.

Ligand-based virtual screening is another approach where a known active molecule, such as a hypothetical biologically active this compound, is used as a template to find other compounds with similar properties, without requiring knowledge of the target protein's structure.

The following table outlines a hypothetical virtual screening and ligand design process starting with the this compound scaffold.

| Step | Methodology | Description | Application to this compound |

| 1. Target Identification | Bioinformatics & Literature Review | Identify a biological target potentially modulated by fluorinated phenols. | Based on similar structures, a hypothetical kinase target is selected. |

| 2. Scaffold-based Library Generation | Combinatorial Chemistry | Create a virtual library of compounds based on the this compound scaffold. | Generate 10,000 virtual analogues by varying substituents on the phenyl ring. |

| 3. Structure-based Virtual Screening | Molecular Docking | Dock the virtual library against the kinase target's binding site. | Compounds are scored based on predicted binding affinity and interactions. |

| 4. Hit Identification | Filtering and Ranking | Select the top-scoring compounds that show favorable interactions. | Top 100 compounds with the best docking scores are selected as "hits". |

| 5. Lead Optimization | De Novo Design & SAR | Modify the top hits to improve potency, selectivity, and pharmacokinetic properties. | The difluoromethyl group's interactions are optimized to enhance binding. |

This table outlines a generalized, hypothetical workflow.

Through these computational methodologies, novel and potent drug candidates can be designed and prioritized for synthesis and biological testing, significantly accelerating the drug discovery process nih.gov.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Difluoromethyl 5 Fluorophenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for determining the structure of organic compounds in solution. Through various NMR experiments, the precise connectivity and chemical environment of each atom in 2-(Difluoromethyl)-5-fluorophenol can be mapped.

¹H (Proton) NMR spectroscopy identifies the hydrogen atoms within the molecule. For this compound, this would involve distinguishing the protons on the aromatic ring, the single proton of the difluoromethyl (-CHF₂) group, and the hydroxyl (-OH) proton. The aromatic protons would show complex splitting patterns (multiplets) based on their positions relative to one another and the fluorine substituent. A key diagnostic signal would be the proton of the -CHF₂ group, which is expected to appear as a triplet due to coupling with the two neighboring fluorine atoms.

¹⁹F NMR spectroscopy is indispensable for characterizing fluorinated molecules, offering high sensitivity and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. nih.gov The spectrum for this compound would be expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. rsc.org This second signal would appear as a doublet, split by the group's single proton. rsc.org

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Coupling Constant (J) in Hz | Inferred Assignment |

|---|---|---|---|---|

| ¹H | ~ 6.8 – 7.4 | m | - | Aromatic Protons |

| ¹H | ~ 6.6 – 7.1 | t | JHF ≈ 50-60 | -CH F₂ |

| ¹H | Variable | br s | - | -OH |

| ¹⁹F | ~ -115 to -135 | m | - | Ar-F |

| ¹⁹F | ~ -125 to -145 | d | JHF ≈ 50-60 | -CHF ₂ |

This interactive table presents hypothetical data based on typical values for similar chemical structures. Actual experimental results are required for confirmation.

To confirm the exact placement of atoms and resolve any ambiguities from one-dimensional spectra, 2D NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are spin-coupled, typically on adjacent carbons, which would confirm the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached, allowing for the unambiguous assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons over two to three bonds. It is critical for piecing together the molecular skeleton, for example, by showing a correlation from the -CHF₂ proton to the aromatic carbons at positions 1, 2, and 3, thereby confirming the location of the difluoromethyl group.

NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time. By acquiring spectra at set intervals, researchers can track the consumption of this compound and the formation of any intermediates and products. This approach provides valuable kinetic data and mechanistic insights into its reactivity. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds to identify functional groups. acs.org

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic broad absorption band for the phenolic O-H stretch (typically 3200-3600 cm⁻¹). Sharp peaks for aromatic C-H stretches would appear above 3000 cm⁻¹, while aromatic C=C stretches would be found in the 1450-1600 cm⁻¹ region. Most significantly, one or more intense absorption bands in the 1000-1350 cm⁻¹ range would confirm the presence of C-F bonds from both the aromatic fluorine and the difluoromethyl group.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations typically produce strong Raman signals, which would be prominent in the spectrum of this compound.

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be a crystalline solid, single-crystal X-ray crystallography could provide the definitive solid-state structure. This technique would yield precise bond lengths, bond angles, and reveal intermolecular interactions, such as hydrogen bonding involving the phenol (B47542) group, offering an unambiguous confirmation of its three-dimensional architecture.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. mdpi.com High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular mass of this compound, allowing for the confirmation of its elemental formula (C₇H₅F₃O). Upon ionization, the molecule would break apart into characteristic fragment ions. Analysis of these fragments, such as the potential loss of a CHF₂ radical or a molecule of CO, helps to verify the connectivity of the atoms within the structure.

Chromatographic Methods (GC-MS, LC-MS) for Purity and Mixture Analysis

The assessment of purity and the analysis of complex mixtures containing this compound are critical aspects of its research and application. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for these purposes. These methods offer high sensitivity and selectivity, enabling the separation, identification, and quantification of the target compound and any potential impurities or related substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound. For effective analysis, derivatization is often employed to increase the volatility and improve the chromatographic behavior of phenolic compounds. epa.govnih.govmdpi.com

Sample Preparation and Derivatization:

Prior to GC-MS analysis, a derivatization step is typically performed. A common method involves the conversion of the phenolic hydroxyl group to a less polar and more volatile ether or ester derivative. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or acylation with agents like acetic anhydride are frequently utilized. researchgate.net Another approach is pentafluorobenzylation, which can enhance sensitivity, particularly for electron capture detection (ECD) if used, though mass spectrometry provides more structural information. epa.govnih.gov

Instrumentation and Typical Parameters:

A standard GC-MS system equipped with a capillary column is suitable for the analysis of derivatized this compound. The choice of the column's stationary phase is critical for achieving good separation from potential isomers and impurities. A non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase, is often effective for the analysis of phenols and their derivatives. thermofisher.commatec-conferences.org

The mass spectrometer is typically operated in electron ionization (EI) mode. nih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for its unambiguous identification. The molecular ion peak and characteristic fragment ions are monitored for quantification and confirmation.

Illustrative GC-MS Parameters for Derivatized this compound:

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SilMS) thermofisher.com |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min mdpi.com |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min thermofisher.commatec-conferences.org |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 50-500 |

Expected Mass Spectral Data (Illustrative for Trimethylsilyl Derivative):

| Ion Type | Expected m/z | Relative Abundance |

| Molecular Ion [M]+ | 248 | Moderate |

| [M-CH3]+ | 233 | High |

| [M-CHF2]+ | 197 | Moderate |

| Tropylium Ion [C7H7]+ | 91 | Low |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly versatile and sensitive technique that is particularly well-suited for the analysis of polar and thermally labile compounds, and it can often be performed without derivatization. chromatographyonline.com For fluorinated compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer is a common approach. chromatographyonline.comresearchgate.net

Chromatographic Separation:

The separation of this compound and related compounds is typically achieved on a C18 or a pentafluorophenyl (PFP) stationary phase. nih.gov PFP columns can offer unique selectivity for halogenated and aromatic compounds due to specific interactions. chromatographyonline.com The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. acs.org

Mass Spectrometric Detection:

Electrospray ionization (ESI) is a common ionization technique for LC-MS analysis of phenols, typically operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]- ion. nih.gov Tandem mass spectrometry (MS/MS) can be employed for enhanced selectivity and sensitivity, particularly in complex matrices. In MS/MS, the precursor ion ([M-H]-) is selected and fragmented to produce characteristic product ions, which are then monitored.

Illustrative LC-MS/MS Parameters for this compound:

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 or PFP, 100 mm x 2.1 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water acs.org |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Mass Spectrometer | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | -3.5 kV |

| Desolvation Temperature | 350 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Expected MS/MS Transitions (Illustrative):

| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 175.02 ([M-H]-) | 155.03 ([M-H-HF]-) | 15 |

| 175.02 ([M-H]-) | 127.02 ([M-H-CHF2]-) | 25 |

Academic Research Applications and Broader Chemical Significance of 2 Difluoromethyl 5 Fluorophenol

Strategic Utility as a Precursor and Building Block in Complex Organic Synthesis

2-(Difluoromethyl)-5-fluorophenol serves as a valuable starting material in the synthesis of more complex molecules, particularly in the creation of aryl difluoromethyl ethers. The difluoromethyl ether motif is of significant interest in medicinal chemistry as it can enhance desirable pharmacokinetic properties in potential drug candidates. orgsyn.org A common synthetic route involves the use of sodium chlorodifluoroacetate as a difluorocarbene precursor. orgsyn.org This method is favored for its operational simplicity and reduced environmental impact compared to older methods that used chlorodifluoromethane (B1668795), a substance known for its toxicity and potential to form unwanted byproducts. orgsyn.org

The general transformation has been utilized in the development of several bioactive molecules. For example, it was instrumental in creating a more efficient process for synthesizing Roflumilast, a drug used to treat chronic obstructive pulmonary disease (COPD). orgsyn.org The use of sodium chlorodifluoroacetate in this context highlights its advantages in terms of stability, availability, and lower environmental impact. orgsyn.org

The synthesis of difluoromethyl alcohols is another area where precursors like this compound are relevant. A two-step process involving (phenylsulfonyl)difluoromethylation followed by reductive desulfonylation has proven effective for both enolizable and non-enolizable carbonyl compounds. cas.cn This method demonstrates the versatility of difluoromethyl-containing building blocks in organic synthesis.

Exploration of the Difluoromethyl Group as a Bioisostere in Chemical Probes

The difluoromethyl (CF₂H) group is increasingly recognized for its role as a bioisostere, a chemical group that can replace another group in a molecule without significantly altering its biological activity. It is often considered a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. nih.govacs.orgnih.gov This is a crucial strategy in drug design, allowing medicinal chemists to fine-tune the properties of a drug candidate to improve its absorption, distribution, metabolism, and excretion (ADME) profile while maintaining its therapeutic effect. princeton.edu

The CF₂H group can act as a lipophilic hydrogen bond donor, a property that allows it to mimic the hydrogen bonding capabilities of groups like hydroxyl or thiol. nih.govacs.org This characteristic is vital for maintaining the interactions between a drug molecule and its biological target. nih.gov Furthermore, the difluoromethyl group is metabolically more stable than the functional groups it often replaces, which can lead to a longer duration of action for the drug. nih.gov

The incorporation of the difluoromethyl group can also influence the conformation of a molecule, which can enhance its selectivity and binding affinity for its target protein. researchgate.net The relatively small size of the CF₂H group means it is less likely to cause steric hindrance at the receptor binding site. benthamscience.com

Modulation of Physicochemical Properties for Research Tool Development

The introduction of the difluoromethyl group into a molecule, such as in this compound, significantly impacts its physicochemical properties. These modifications are crucial for the development of research tools and probes.

Impact on Lipophilicity and Solubility in Model Systems

Studies have shown that while the difluoromethyl group is considered a lipophilicity-enhancing group, the actual change in the logarithm of the partition coefficient (logP), a measure of lipophilicity, can range from a slight decrease to a moderate increase. nih.govacs.org For instance, the replacement of a methyl group with a difluoromethyl group can result in ΔlogP values (water-octanol) ranging from -0.1 to +0.4. nih.govacs.org Despite this variability, fluorinated compounds often show increased aqueous solubility, which is a desirable property for drug candidates. acs.org

| Compound Type | logP (XCH₃) | logP (XCF₂H) | ΔlogP | Reference |

|---|---|---|---|---|

| Anisoles/Thioanisoles | Varies | Varies | -0.1 to +0.4 | nih.gov, acs.org |

| 2-(methylthio)pyridine | 1.69 | 1.95 (for SCF₂H) | +0.26 | nih.gov |

Influence on Acidity and Reactivity in Chemical Reactions

The strong electron-withdrawing nature of the fluorine atoms in the difluoromethyl group significantly influences the acidity of nearby functional groups. For example, the pKa of a phenol (B47542) can be lowered, making it more acidic. This increased acidity can affect the reactivity of the molecule in various chemical reactions.

The difluoromethyl group's ability to act as a hydrogen bond donor also plays a role in its reactivity and interactions with other molecules. The hydrogen bond acidity parameter (A) for a series of difluoromethyl anisoles and thioanisoles was found to be in the range of 0.085–0.126, which is comparable to that of thiophenol and aniline (B41778) but less than that of a hydroxyl group. nih.govacs.org This indicates that while the CF₂H group can participate in hydrogen bonding, its strength as a donor is moderate.

Contribution to the Understanding of Fluorine's Role in Molecular Design

The study of compounds like this compound contributes significantly to our understanding of how fluorine can be strategically incorporated into molecules to achieve desired properties. Fluorine's unique characteristics, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a versatile tool in molecular design. benthamscience.comresearchgate.netnih.gov

The difluoromethyl group, in particular, offers a unique combination of properties. It is less lipophilic than the trifluoromethyl group and can act as a hydrogen bond donor. researchgate.net This allows for a more subtle modulation of a molecule's properties compared to the more common trifluoromethyl group. The ability of the difluoromethyl group to serve as a bioisostere for hydroxyl, thiol, and amine groups further expands its utility in drug design. acs.orgresearchgate.net

The development of new synthetic methods for introducing the difluoromethyl group, such as the use of sodium chlorodifluoroacetate, has made this valuable motif more accessible to medicinal chemists. orgsyn.org This, in turn, facilitates the exploration of a wider chemical space and accelerates the drug discovery process. princeton.edu

Applications in Radiochemistry for Probe Synthesis (e.g., ¹⁸F Labeling Methodologies)

The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET), an imaging technique used for the early detection of diseases. nih.gov The development of methods to incorporate ¹⁸F into molecules containing difluoromethyl groups is therefore of great interest for the synthesis of novel PET radiotracers.

A general method for labeling both trifluoromethyl (CF₃) and difluoromethyl (CF₂H) groups involves a two-step defluorination/radiofluorination process. nih.gov This method utilizes frustrated Lewis pair mediated selective C-F bond activation to replace a fluorine-19 atom with a fluorine-18 atom. nih.gov A key advantage of this approach is that the target molecule itself can be used as the starting material for the radiolabeling, simplifying the synthetic process. nih.gov This method has been shown to provide good radiochemical yields and molar activities, making it attractive for the development of new drugs and radiotracers. nih.gov

The ability to label difluoromethyl-containing compounds with ¹⁸F opens up new possibilities for developing probes to study biological processes in vivo. For example, a ¹⁸F-labeled compound with high affinity for a specific receptor could be used to visualize the distribution of that receptor in the brain, providing valuable information for the diagnosis and treatment of neurological disorders. nih.gov

Emerging Research Directions and Future Perspectives for 2 Difluoromethyl 5 Fluorophenol

Innovative Synthetic Methodologies for Sustainable and Efficient Production

The future of producing 2-(Difluoromethyl)-5-fluorophenol and its analogues is intrinsically linked to the development of green and efficient chemical processes. Traditional fluorination methods often rely on hazardous reagents and harsh conditions, prompting a shift towards more sustainable alternatives. dovepress.combioengineer.org Research is increasingly focused on fluorination reactions that can be performed in environmentally benign solvents like water. rsc.org Historically, water was considered incompatible with "untamed" fluorine chemistry, but recent studies have demonstrated successful electrophilic, radical, and nucleophilic fluorinations in aqueous media, heralding a new era for green fluorine chemistry. rsc.org The use of recyclable reagents, such as renewable ionic liquid-based fluorinating agents, further represents a significant step toward reducing chemical waste and improving the sustainability of fluorination processes. acs.org

Similarly, the efficient introduction of the difluoromethyl group is a critical area of innovation. Modern methods for the difluoromethylation of phenols offer significant advantages over older techniques. Key advancements include:

Visible-Light Photoredox Catalysis : This approach uses commercially available and inexpensive reagents like difluorobromoacetic acid as the difluoromethylating agent. The reaction proceeds under mild conditions, is tolerant of numerous functional groups, and represents an environmentally benign strategy. acs.org

Bench-Stable Reagents : The development of stable and easy-to-handle difluoromethylating agents, such as S-(difluoromethyl)sulfonium salts and sodium chlorodifluoroacetate, has streamlined the synthesis of aryl difluoromethyl ethers. sci-hub.seorgsyn.org These reagents are often effective under mild basic conditions and can be used in practical, scalable processes. sci-hub.seorgsyn.org

Metal-Catalyzed Cross-Coupling : The use of base metal catalysts, like nickel, in combination with stable zinc-based difluoromethyl reagents, allows for the difluoromethylation of aryl halides and triflates at room temperature, a previously unprecedented level of mildness for such transformations. acs.org

These innovative strategies are paving the way for more economical, safer, and environmentally friendly production of complex fluorinated molecules like this compound.

Deeper Mechanistic Understanding of Complex Fluorination and Difluoromethylation Reactions

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For this compound, this involves dissecting the intricacies of both aromatic fluorination and O-difluoromethylation.

The difluoromethylation of phenols is often presumed to proceed through the generation of a highly reactive difluorocarbene (:CF₂) intermediate. orgsyn.orgresearchgate.net This electrophilic species is then "trapped" by the nucleophilic phenolate (B1203915) ion. orgsyn.org However, the precise reaction pathways can be complex and are the subject of ongoing investigation. For instance, recent studies on the difluoromethylation of alcohols using S-(difluoromethyl)sulfonium salts, supported by Density Functional Theory (DFT) computations, suggest a pathway involving a five-membered transition state with the explicit participation of water molecules. rsc.org

Furthermore, radical-based mechanisms are emerging as a powerful alternative for C-H difluoromethylation. rsc.orgrsc.org These processes, often initiated by photoredox catalysis, involve the generation of a difluoromethyl radical (•CF₂H), which can then engage in various bond-forming events. qmul.ac.uk Mechanistic studies, including radical trapping experiments and light on-off experiments, are being employed to elucidate these complex radical cascade processes. researchgate.net Understanding the factors that govern the regioselectivity of these reactions, especially in complex molecules, remains a key challenge. nih.gov Future research will likely focus on detailed kinetic and computational studies to map the potential energy surfaces of these reactions, providing a clearer picture of the transition states and intermediates involved.

Advanced Computational Predictions of Fluorine Effects and Molecular Behavior

Computational chemistry provides an invaluable lens through which to predict and understand the profound effects of fluorine substitution on molecular properties. For this compound, quantum chemical methods, particularly DFT, are being used to explore its structure, stability, and reactivity. researchgate.net

A key area of computational investigation is the concept of "fluoromaticity." While fluorine substitution can slightly diminish the aromaticity of a benzene (B151609) ring in terms of its magnetic properties, it also introduces new, low-energy π-orbitals through conjugation with fluorine's lone pairs. nih.govacs.org This effect can enhance the thermodynamic stability and chemical resistance of the aromatic ring, which has significant implications for the material properties of polymers containing such units. nih.govacs.org

Computational studies are also crucial for predicting:

Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's electronic transitions and charge transfer characteristics. researchgate.net

Physicochemical Properties : Properties like acidity (pKa) and lipophilicity (logD), which are critical for biological applications, can be predicted and rationalized through computational models. nih.gov

Reaction Mechanisms : As mentioned previously, DFT calculations are instrumental in mapping reaction pathways and understanding the energetics of transition states for fluorination and difluoromethylation reactions. rsc.orgacs.org

Future computational work will likely involve more sophisticated models that can accurately predict the behavior of fluorinated molecules in complex biological or material environments, guiding the rational design of new functional molecules.

Development of Novel Research Tools and Chemical Probes Utilizing its Unique Structural Features

The unique electronic properties imparted by the fluorine and difluoromethyl groups make this compound and related structures promising candidates for the development of novel research tools and chemical probes.

Fluorinated phenols have been successfully employed as pH-sensitive probes. rsc.org The introduction of electron-withdrawing fluorine atoms lowers the pKa of the phenolic hydroxyl group, and the change in ionization state with pH can be monitored using ¹⁹F-NMR spectroscopy. rsc.org This allows for the determination of pH in specific environments, such as near the surface of a liposomal membrane. rsc.org

The difluoromethyl group is particularly valuable in the design of probes for biological systems. It is recognized as a bioisostere of hydroxyl (-OH), thiol (-SH), and amine (-NH) groups, meaning it can mimic their size and hydrogen-bonding capabilities while offering enhanced metabolic stability. nih.govresearchgate.netalfa-chemistry.com Specifically, the CF₂H group can act as a lipophilic hydrogen bond donor. researchgate.netacs.org This has led to its incorporation into:

Pharmaceuticals : The difluoromethyl ether moiety is present in drugs like pantoprazole (B1678409) and has been incorporated into drug candidates to improve metabolic stability and binding affinity. acs.orgsci-hub.se The recently approved drug Fulzerasib for KRAS G12C-mutated tumors features a complex fluorinated structure, highlighting the importance of these motifs in modern drug discovery. acs.org

Chemical Probes : By replacing a key functional group in a biologically active molecule with a difluoromethyl group, researchers can probe its interactions with target proteins or enzymes.